6-Trimethylammonium-hexanoic Acid, 4-Amino-TEMPO Amide Bromide
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Overview
Description
6-Trimethylammonium-hexanoic Acid, 4-Amino-TEMPO Amide Bromide is a specialized chemical compound with a molecular formula of C18H37BrN3O2 and a molecular weight of 407.42 . This compound is known for its unique structure, which combines the properties of a quaternary ammonium salt and a stable nitroxide radical. It is widely used in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
The synthesis of 6-Trimethylammonium-hexanoic Acid, 4-Amino-TEMPO Amide Bromide involves several stepsThe final step involves the coupling of the 4-Amino-TEMPO moiety to the hexanoic acid derivative under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-Trimethylammonium-hexanoic Acid, 4-Amino-TEMPO Amide Bromide undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be oxidized to form oxoammonium cations.
Reduction: The nitroxide radical can be reduced to form hydroxylamines.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Trimethylammonium-hexanoic Acid, 4-Amino-TEMPO Amide Bromide has a wide range of applications in scientific research:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of biological membranes and protein structures.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Trimethylammonium-hexanoic Acid, 4-Amino-TEMPO Amide Bromide involves its interaction with molecular targets through its nitroxide radical and quaternary ammonium group. The nitroxide radical can participate in redox reactions, while the quaternary ammonium group can interact with negatively charged biomolecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
6-Trimethylammonium-hexanoic Acid, 4-Amino-TEMPO Amide Bromide can be compared with similar compounds such as:
6-Triethylammonium-hexanoic Acid, 4-Amino-TEMPO Amide Bromide: Similar structure but with triethylammonium instead of trimethylammonium.
4-Amino-TEMPO: Lacks the hexanoic acid and quaternary ammonium groups.
TEMPO: A simpler nitroxide radical without the additional functional groups.
The uniqueness of this compound lies in its combination of a stable nitroxide radical and a quaternary ammonium group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H38N3O2+ |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
[6-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-6-oxohexyl]-trimethylazanium |
InChI |
InChI=1S/C18H37N3O2/c1-17(2)13-15(14-18(3,4)20(17)23)19-16(22)11-9-8-10-12-21(5,6)7/h15,23H,8-14H2,1-7H3/p+1 |
InChI Key |
HKDAGKWBVLTXKH-UHFFFAOYSA-O |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)CCCCC[N+](C)(C)C)C |
Origin of Product |
United States |
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